Thiol-Reactive Cross-Linking: Tunable Gelation Kinetics vs. Conventional Michael Acceptors
Pyridazinediones serve as a new class of thiol-reactive Michael acceptors for hydrogel cross-linking, offering pH-sensitive control over gelation rate, mechanical strength, and swelling ratio—a tunability not achievable with conventional maleimide-based cross-linkers [1][2]. In direct comparison to standard Michael acceptors, pyridazinedione-based gels demonstrate that gelation kinetics can be modulated by adjusting pH, and unlike many conventional cross-linkers, the degradation of pyridazinedione-gels can be selectively induced by the addition of thiols, enabling the design of responsive or dynamic gels [2].
| Evidence Dimension | Hydrogel Gelation Rate and Degradation Control |
|---|---|
| Target Compound Data | Tunable gelation rate controlled by pH; degradation inducible by thiol addition [1][2] |
| Comparator Or Baseline | Conventional Michael acceptors (e.g., maleimides): Fixed gelation kinetics; degradation not readily controlled by thiol addition [1][2] |
| Quantified Difference | Pyridazinediones provide on-demand degradation capability and pH-dependent tunability; conventional acceptors do not. |
| Conditions | In vitro hydrogel formation with thiol-containing polymers (Biomacromolecules, 2023) [1][2] |
Why This Matters
This tunability allows researchers to rationally design biomedical hydrogels with precise control over material properties and dynamic responsiveness, a capability not provided by standard cross-linking agents.
- [1] Bahou, C., et al. (2023). Hydrogel Cross-Linking via Thiol-Reactive Pyridazinediones. Biomacromolecules, 24(11), 4646–4652. DOI: 10.1021/acs.biomac.3c00290 View Source
- [2] Bahou, C., et al. (2023). Hydrogel Cross-Linking via Thiol-Reactive Pyridazinediones. ScienceOpen. DOI: 10.1021/acs.biomac.3c00290 View Source
